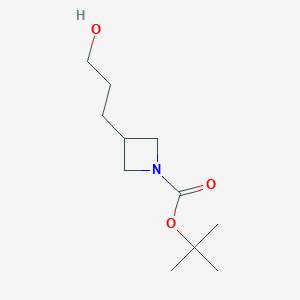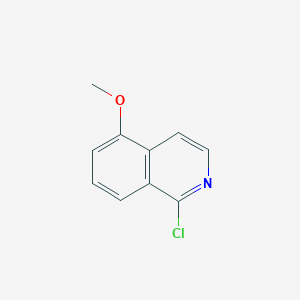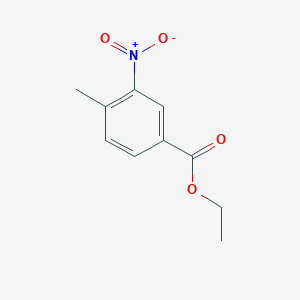
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 158602-43-8. It has a molecular weight of 215.29 . The compound is colorless to yellow and can be in solid, semi-solid, or liquid form .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate” is C11H21NO3 . The InChI Code is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h9,13H,4-8H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 304.0±15.0 °C and a predicted density of 1.072±0.06 g/cm3 . Its pKa is predicted to be 15.14±0.10 . The compound should be stored at 2-8°C in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids The synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, including the synthesis of 1-Fmoc-3-hydroxypropyl-Aze, demonstrates the compound's role in studying the influence of conformation on peptide activity. These syntheses involve complex processes such as regioselective allylation, selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation, highlighting the versatility of azetidine derivatives in medicinal chemistry and peptide research (Sajjadi & Lubell, 2008).
Diversified Synthesis of Azetidine-3-Carboxylic Acids Protected 3-haloazetidines, prepared on a gram-scale from commercially available materials, are used as building blocks to synthesize high-value azetidine-3-carboxylic acid derivatives. This demonstrates the compound's applicability in the rapid and diversified synthesis of azetidine derivatives, contributing to the development of novel pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
Masked Dipoles for Cycloaddition Reactions The use of silylmethyl-substituted azetidine as a masked dipole for formal [3+2] and [4+2] cycloaddition reactions showcases the compound's utility in generating diverse cyclic structures. This application is crucial for synthesizing complex molecules with potential pharmacological activities, indicating the compound's significance in synthetic organic chemistry (Yadav & Sriramurthy, 2005).
Pharmaceutical Intermediate Synthesis Research into synthesizing pharmaceutical intermediates from tert-butyl-3-hydroxyazetidine showcases the compound's importance in drug development. The methodologies investigated provide insights into operational, security, and yield considerations, contributing to safer and more efficient synthetic routes in pharmaceutical chemistry (Yang, 2010).
Bifunctional Intermediates for Chemical Synthesis The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate illustrates the strategic use of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate derivatives for accessing chemical spaces complementary to piperidine ring systems. This application underscores the compound's role in creating novel entities for chemical and pharmaceutical research (Meyers et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h9,13H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCWIHPIAGCEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597579 |
Source


|
| Record name | tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |
CAS RN |
158602-43-8 |
Source


|
| Record name | tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)









![1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B173431.png)


